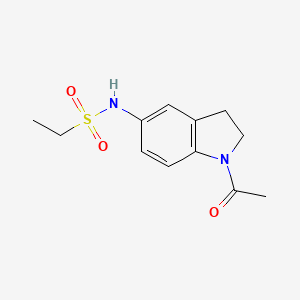
N-(1-acetylindolin-5-yl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-acetylindolin-5-yl)ethanesulfonamide, also known as NSC-13316, is a chemical compound that has gained attention in the scientific community due to its potential biomedical applications. This compound has been extensively studied in recent years, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Research in organic synthesis has focused on developing novel methods for synthesizing indole derivatives, given their importance in pharmaceuticals. For instance, a study demonstrated the synthesis of indole-4-carboxaldehydes and 4-acetylindole from N-alkyl-5-aminoisoquinolinium salts, highlighting a method potentially relevant for generating structurally related compounds (Muchowski, 2000). This indicates the versatility of indole-based sulfonamides in chemical synthesis and their potential for generating diverse molecular architectures.
Medicinal Chemistry and Pharmacology
Sulfonamide derivatives have been extensively studied for their biological activities. For instance, a study on the synthesis, biological screening, and molecular docking of ethylated sulfonamides with a 1,4-benzodioxane moiety revealed their potential as inhibitors for enzymes like lipoxygenase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), as well as their antibacterial properties (Irshad et al., 2016). These findings illustrate the broad therapeutic potential of sulfonamide compounds, including those related to "N-(1-acetylindolin-5-yl)ethanesulfonamide," in treating diseases with an enzymatic or bacterial pathogenesis component.
Biochemical Studies
Sulfonamides have also been explored as inhibitors of cyclic nucleotide-dependent protein kinases, showcasing their utility in biochemical research to modulate enzyme activity. A study detailed how isoquinolinesulfonamides, including those with structures similar to the target compound, act as potent inhibitors of protein kinases involved in various cellular processes (Hidaka et al., 1984). This suggests potential applications in studying cell signaling pathways and developing therapeutics targeting these enzymes.
Safety and Hazards
Future Directions
The future directions for research on “N-(1-acetylindolin-5-yl)ethanesulfonamide” would likely depend on the results of initial studies on its biological activity and potential applications. Given the wide range of activities associated with indole derivatives, it could be a promising area for future research .
properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-5-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-3-18(16,17)13-11-4-5-12-10(8-11)6-7-14(12)9(2)15/h4-5,8,13H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUHHHQJHKFRHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

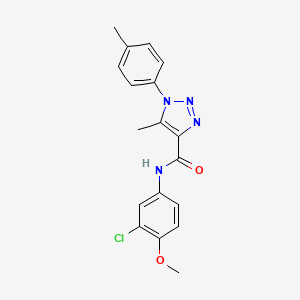
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2738163.png)

![6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B2738165.png)
![8-(3,4-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2738166.png)
![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2738167.png)

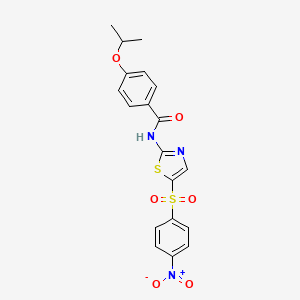
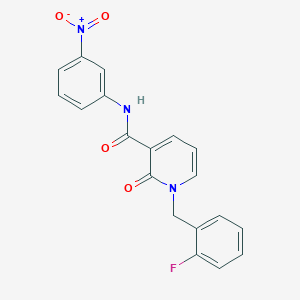

![N-[(6-Cyclohexyloxypyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2738178.png)
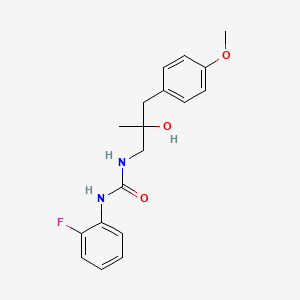
![3-(Isopropyl)indeno[3,2-C]pyrazole](/img/structure/B2738181.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)pentanamide](/img/structure/B2738182.png)